molecular formula C16H21N3O2 B2916209 2-ethoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide CAS No. 1421500-40-4

2-ethoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide

Cat. No.: B2916209
CAS No.: 1421500-40-4
M. Wt: 287.363
InChI Key: VXFHPWVRDQMQHD-UHFFFAOYSA-N
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Description

2-ethoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole derivatives typically involves the cyclization of amido-nitriles. For 2-ethoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide, the process might involve the reaction of an appropriate amido-nitrile with a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve large-scale synthesis using similar cyclization reactions. The scalability of these reactions makes them suitable for industrial applications, where the focus is on optimizing yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield N-oxides, while reduction can produce amines .

Scientific Research Applications

2-ethoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

    Clemizole: An antihistaminic agent.

    Etonitazene: An analgesic.

    Omeprazole: An antiulcer agent.

Uniqueness

What sets 2-ethoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide apart is its unique combination of functional groups, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

2-ethoxy-N-[3-(2-phenylimidazol-1-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-2-21-13-15(20)17-9-6-11-19-12-10-18-16(19)14-7-4-3-5-8-14/h3-5,7-8,10,12H,2,6,9,11,13H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFHPWVRDQMQHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCCCN1C=CN=C1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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